molecular formula C19H13N5O5 B2943625 9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 896301-44-3

9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2943625
CAS No.: 896301-44-3
M. Wt: 391.343
InChI Key: IOPODZOITLZDQE-UHFFFAOYSA-N
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Description

“9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic compound that features a purine core structure with various functional groups attached

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: Possible applications as an inhibitor of specific enzymes due to its purine structure.

    Drug development: Exploration of its pharmacological properties for therapeutic use.

Medicine

    Anticancer research: Investigation of its potential as an anticancer agent.

    Antiviral research: Study of its efficacy against viral infections.

Industry

    Material science: Use in the development of new materials with specific properties.

    Chemical sensors: Application in the design of sensors for detecting various analytes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of the benzodioxol and hydroxyphenyl groups through substitution reactions.

    Final assembly: Coupling reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the oxo group in the purine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the benzodioxol or hydroxyphenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group could yield quinones, while reduction of the oxo group could produce alcohols.

Mechanism of Action

The mechanism of action of “9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

“9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is unique due to its specific functional groups and potential for diverse applications. Its combination of a purine core with benzodioxol and hydroxyphenyl groups may confer unique biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O5/c20-16(26)14-15-18(23-17(21-14)10-3-1-2-4-11(10)25)24(19(27)22-15)9-5-6-12-13(7-9)29-8-28-12/h1-7,25H,8H2,(H2,20,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPODZOITLZDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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